Thujopsene
Overview
Description
Thujopsene is a natural chemical compound classified as a sesquiterpene, with the molecular formula C₁₅H₂₄. It is found in the essential oil of various conifers, particularly in Juniperus cedrus and Thujopsis dolabrata, where it comprises around 2.2% of the heartwood’s weight . This compound is known for its unique tricyclic structure, which contributes to its distinct chemical properties.
Mechanism of Action
Thujopsene, also known as (-)-Thujopsene, is a natural chemical compound classified as a sesquiterpene . It is found in the essential oil of a variety of conifers, particularly Juniperus cedrus and Thujopsis dolabrata . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets appear to be the GABA-gated chloride channel and Pyruvate kinase M2 (PKM2) in cancer cells . The GABA-gated chloride channel is known for its neurotoxic effects, where α-thujone, a compound similar to this compound, acts as a modulator . PKM2, on the other hand, plays a crucial role in cancer metabolism .
Mode of Action
This compound interacts with its targets in a way that it binds to PKM2 in cancer cells, inhibiting the nutritional metabolic pathway and causing apoptosis . It also modulates the GABA-gated chloride channel, which is connected to its neurotoxic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cancer metabolism and neurotoxicity. By binding to PKM2, this compound inhibits the nutritional metabolic pathway in cancer cells, leading to apoptosis . In terms of neurotoxicity, this compound’s modulation of the GABA-gated chloride channel is a key aspect .
Pharmacokinetics
It is known that this compound can exist in two possible conformations, steroidal and nonsteroidal . This could potentially impact its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antitumor effects. This compound has been shown to inhibit tumor growth and metastasis by starving cancer cells via PKM2 . It induces cell death via the caspase-3 and caspase-9 pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the phenotypic manifestation and quantity of this compound in essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .
Biochemical Analysis
Biochemical Properties
Thujopsene plays a significant role in biochemical reactions, particularly in the biosynthesis of sesquiterpenes. It is synthesized by the enzyme this compound synthase, which catalyzes the conversion of farnesyl diphosphate to this compound . This enzyme-mediated reaction is crucial for the production of this compound and other related sesquiterpenes. This compound interacts with various biomolecules, including enzymes and proteins, during its biosynthesis and subsequent metabolic processes. These interactions are essential for the proper functioning and regulation of biochemical pathways involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biosynthesis and subsequent metabolism. The biosynthesis of this compound is catalyzed by this compound synthase, which converts farnesyl diphosphate to this compound . This compound can also undergo further metabolic transformations, including oxidation and conjugation reactions, mediated by enzymes such as cytochrome P450s. These metabolic pathways are essential for the proper utilization and regulation of this compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thujopsene can be synthesized from farnesyl pyrophosphate through a series of enzymatic reactions. The biosynthesis involves the cyclization of farnesyl pyrophosphate to form the tricyclic structure of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from coniferous woods such as Thujopsis dolabrata. The essential oil is then subjected to distillation and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Thujopsene undergoes various chemical reactions, including oxidation, reduction, and rearrangement reactions.
Common Reagents and Conditions:
Acid-Catalyzed Rearrangements: this compound can undergo rearrangement reactions in the presence of superacids like HSO₃F-SO₂FCl and TiO₂/SO₄²⁻, leading to the formation of new tricyclic hydrocarbons.
Major Products: The major products formed from these reactions include mayurone, thujopsan-9α-one, and various peroxides and polymers .
Scientific Research Applications
Thujopsene has several scientific research applications, particularly in the fields of chemistry, biology, and industry:
Antitermite and Antifungal Activities: this compound and its autoxidation products have shown significant antitermite and antifungal activities, making them useful in wood preservation and pest control.
Microbial Ecology: this compound is produced by certain fungal strains, such as Penicillium decumbens, and has been studied for its autoregulatory properties and influence on fungal growth.
Comparison with Similar Compounds
Thujopsene is unique among sesquiterpenes due to its tricyclic structure and specific biological activities. Similar compounds include:
Caryophyllene: Another sesquiterpene with a bicyclic structure, known for its anti-inflammatory and analgesic properties.
Longifolene: A sesquiterpene with a tricyclic structure, similar to this compound, but with different biological activities.
This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Biological Activity
Thujopsene, a sesquiterpene predominantly found in various plant essential oils, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its effects on bacteria and fungi, antioxidant capabilities, and potential therapeutic applications.
Chemical Composition
This compound is primarily extracted from the heartwood of trees such as Platycladus orientalis and Cupressus funebris. Its concentration varies significantly depending on the health status of the plant material. For instance, this compound comprises about 12.84% of healthy Platycladus orientalis bark but increases to 40.29% in weakened states .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Type |
---|---|---|
Staphylococcus aureus | 25-50 µg/mL | Bacteria |
Escherichia coli | 25-50 µg/mL | Bacteria |
Aspergillus niger | 2.0-3.0 ppm | Fungi |
Gloeophyllus trabeum | Effective at low concentrations | Fungi |
Ipex lactenus | Effective at low concentrations | Fungi |
The compound has shown potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 50 µg/mL . Additionally, this compound has been effective against wood-decaying fungi like Gloeophyllus trabeum and Aspergillus niger, highlighting its potential use in wood preservation and as a natural antifungal agent .
Antioxidant Activity
This compound also exhibits notable antioxidant properties. The antioxidant activity is often measured through various assays, including the DPPH radical scavenging assay, β-carotene/linoleic acid-coupled oxidation reaction, and hydroxyl radical scavenging assays.
Table 2: Antioxidant Activity Assays
Assay Type | Result |
---|---|
DPPH Radical Scavenging | Dose-dependent increase |
β-Carotene/Linoleic Acid Coupled Oxidation | High inhibition capacity |
Hydroxyl Radical Scavenging | Effective at low concentrations |
In these assays, this compound demonstrated a dose-dependent increase in antioxidant activity, comparable to butylated hydroxytoluene (BHT), a well-known synthetic antioxidant . The presence of phenolic compounds in extracts containing this compound contributes significantly to this activity.
Case Studies
- Antifungal Effects : A study investigating the antifungal properties of this compound found that it inhibited the growth of five different fungal strains when tested in vitro. The study suggested that this compound might play an autoregulatory role in fungal metabolism, affecting not only target fungi but also the producing organism itself (Penicillium decumbens) .
- Environmental Influence on Production : Research on Penicillium decumbens showed that optimal growth conditions (30°C and 100% relative humidity) led to increased production of this compound. This finding emphasizes the influence of environmental factors on the biosynthesis of this compound and its potential applications in biocontrol strategies .
- Application in Plant Protection : this compound's strong antimicrobial properties have led to its exploration as a natural pesticide. Experiments indicated that volatile oils containing this compound attracted woodborers significantly more than control groups, suggesting its potential utility in pest management strategies .
Properties
CAS No. |
470-40-6 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4aR,8aR)-2,4a,8,8-tetramethyl-1,1a,4,5,6,7-hexahydrocyclopropa[j]naphthalene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14(4)8-5-7-13(2,3)15(14)10-12(11)15/h6,12H,5,7-10H2,1-4H3/t12-,14-,15-/m1/s1 |
InChI Key |
WXQGPFZDVCRBME-BPLDGKMQSA-N |
SMILES |
CC1=CCC2(CCCC(C23C1C3)(C)C)C |
Isomeric SMILES |
CC1=CC[C@]2(CCCC([C@@]23[C@@H]1C3)(C)C)C |
Canonical SMILES |
CC1=CCC2(CCCC(C23C1C3)(C)C)C |
Key on ui other cas no. |
470-40-6 |
Pictograms |
Health Hazard |
Synonyms |
thujopsene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (−)-Thujopsene is a tricyclic sesquiterpene primarily known for its presence in the essential oil of various conifer species, especially those belonging to the Cupressaceae family. This includes trees like Hiba (Thujopsis dolabrata), Chinese cedarwood (Cupressus funebris), and Hinoki cypress (Chamaecyparis obtusa). [, , , , ]
A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is widely employed for quantifying Thujopsene in essential oils. This method involves separating the various components of the oil based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. [, , , , ]
A: Yes, commercially available products claiming to contain Hiba oil or hinokitiol often contain a mixture of woods from various Cupressaceae species. This makes it difficult to use this compound as a sole indicator of authenticity, as its concentration can vary greatly depending on the wood source. []
A: Yes, this compound has demonstrated various biological activities in research studies. For instance, it exhibits potent inhibitory effects on certain cytochrome P450 (CYP) enzymes, specifically CYP2B6, which is involved in drug metabolism. This finding suggests the potential for drug interactions when this compound-containing products are used concurrently with medications metabolized by CYP2B6. []
A: In addition to CYP inhibition, this compound has shown mast cell-stabilizing effects by downregulating interleukin-4 (IL-4) secretion in antigen-induced RBL-2H3 cells. This suggests potential applications in managing IgE-mediated allergic disorders. [] Moreover, this compound exhibits toxicity against house dust mites (Dermatophagoides farinae) and copra mites (Tyrophagus putrescentiae), indicating its potential use in controlling these common household allergens. []
A: this compound can undergo a variety of chemical reactions, which have been explored for synthesizing derivatives and understanding its reactivity. For example, it undergoes stereospecific ring contraction upon oxidation with Thallium Triacetate in acetic acid, yielding a ketone as the major product. [] This highlights the susceptibility of the cyclopropane ring to specific reaction conditions.
A: Yes, researchers have investigated various reactions to generate this compound derivatives. For instance, Vilsmeier formylation allows for the introduction of a formyl group at the 3-position of this compound. This modified compound can be further utilized to synthesize other 3-substituted derivatives with potential applications. [] Additionally, esterification reactions using bismuth(III) sulfate as a catalyst have been studied to produce this compound esters, albeit with skeletal rearrangement as a side reaction. []
A: Recent research has focused on utilizing this compound as a starting material for producing high-density biofuels. Specifically, the hydrogenation of this compound leads to a fuel blend with a higher volumetric net heat of combustion (NHOC) compared to conventional jet fuel. [] This underscores the potential of transforming this naturally occurring sesquiterpene into a valuable renewable energy source.
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